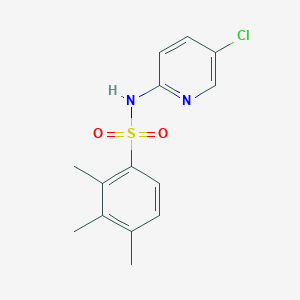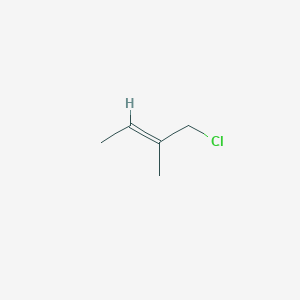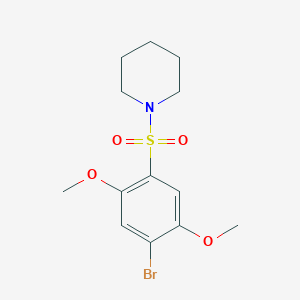
Diacetyldiphenylurea bisguanylhydrazone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Diacetyldiphenylurea bisguanylhydrazone (DDUB) is a chemical compound that has been extensively studied for its potential applications in scientific research. It is a synthetic molecule that was first synthesized in the 1960s and has since been used in various studies to investigate its mechanism of action, biochemical and physiological effects, and potential therapeutic applications.
科学的研究の応用
Interaction with Polynucleotides
Diacetyldiphenylurea bisguanylhydrazone (DDUG) has shown significant interactions with polynucleotides. Studies demonstrate that DDUG interacts biphasically with various natural and synthetic DNAs, showing a notable shift in the spectrum towards the visible region. This interaction exhibits distinct characteristics depending on the type of polynucleotide involved, displaying varied hypochromic and hyperchromic shifts with different DNAs and RNA (Dave, Ehrke, & Mihich, 1976).
Antileukemic Activity
DDUG is recognized for its antileukemic properties. It functions as a cationic trypanocide and inhibits DNA polymerases in leukemia cells. Moreover, its antileukemic activity in vivo is influenced by biologically active polyamines, suggesting its role in interfering with polyamine function (Marcus, Nathan, Hutner, & Bacchi, 1987). DDUG has also been found effective against several animal leukemias and tumors, exhibiting strong antileukemic effects when combined with other agents, such as hydroxystilbamidine (Mihich, 1967).
Cellular Uptake and Distribution
Research into the uptake and intracellular distribution of DDUG reveals a rapid adsorption to cell exteriors, followed by cellular uptake and binding. This uptake is characterized by first-order kinetics and differs between sensitive and resistant leukemia cells. DDUG appears to be primarily taken up by passive diffusion and is bound significantly to mitochondrial and nuclear fractions (Dave & Mihich, 1972).
Mitochondrial Effects
DDUG's effects on mitochondria have been studied, showing that it interacts with mitochondrial functions in various ways. It notably inhibits state 4 respiration in isolated rat liver mitochondria more effectively than its aliphatic counterpart, MGBG. This suggests that DDUG binds to sites at the inner mitochondrial membrane, interfering with cation binding and transport, and thus affecting bioenergetic functions (Byczkowski, Salamon, Harlos, & Porter, 1981).
Antitumor Action in a Spectrum of Tumors
The antitumor action of DDUG has been studied in various mouse and rat tumors. It has shown marked inhibition of tumor growth and prolongation of host survival in cases of leukemias and lymphomas, demonstrating its potency as an antileukemic agent with inhibitory activity against certain types of tumors (Mihich & Gelzer, 1968).
特性
CAS番号 |
13284-07-6 |
|---|---|
製品名 |
Diacetyldiphenylurea bisguanylhydrazone |
分子式 |
C19H24N10O |
分子量 |
408.5 g/mol |
IUPAC名 |
1,3-bis[4-[(E)-N-(diaminomethylideneamino)-C-methylcarbonimidoyl]phenyl]urea |
InChI |
InChI=1S/C19H24N10O/c1-11(26-28-17(20)21)13-3-7-15(8-4-13)24-19(30)25-16-9-5-14(6-10-16)12(2)27-29-18(22)23/h3-10H,1-2H3,(H4,20,21,28)(H4,22,23,29)(H2,24,25,30)/b26-11+,27-12+ |
InChIキー |
HCAQGQIHBFVVIX-LYXAAFRTSA-N |
異性体SMILES |
C/C(=N\N=C(N)N)/C1=CC=C(C=C1)NC(=O)NC2=CC=C(C=C2)/C(=N/N=C(N)N)/C |
SMILES |
CC(=NN=C(N)N)C1=CC=C(C=C1)NC(=O)NC2=CC=C(C=C2)C(=NN=C(N)N)C |
正規SMILES |
CC(=NN=C(N)N)C1=CC=C(C=C1)NC(=O)NC2=CC=C(C=C2)C(=NN=C(N)N)C |
同義語 |
4,4'-diacetylcarbanilide 4,4'-bis(amidinohydrazone) 4,4'-diacetyldiphenylurea 4,4'-bis(guanylhydrazone) DDUG diacetyldiphenylurea bisguanylhydrazone diacetyldiphenylurea bisguanylhydrazone, dihydrochloride NSC 109555 NSC-109555 NSC109555 |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















